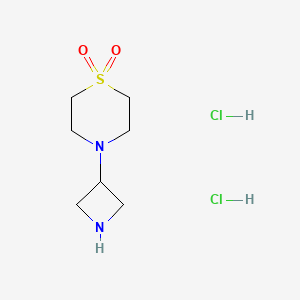

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Description

BenchChem offers high-quality 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHOLMAQHXNIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" CAS number

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

CAS Number: 178312-02-2

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a unique heterocyclic compound that merges two medicinally significant scaffolds: the strained four-membered azetidine ring and the polar thiomorpholine 1,1-dioxide moiety. While specific literature on this particular molecule is sparse, its constituent parts suggest its considerable potential as a building block in drug discovery and development.[1][2] This guide aims to provide a comprehensive technical overview, grounded in established chemical principles and insights into the utility of its structural components.

The azetidine ring, a nitrogen-containing heterocycle, has gained substantial attention in medicinal chemistry for its ability to impart desirable physicochemical properties.[3][4] Its rigid, three-dimensional structure can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[3][5] The thiomorpholine 1,1-dioxide group, a sulfone-containing heterocycle, is a highly polar, metabolically stable entity that can act as a hydrogen bond acceptor.[6][7] The combination of these two moieties in a single molecule creates a bifunctional scaffold with potential applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[8][9]

Physicochemical Properties

A summary of the key physicochemical properties for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 178312-02-2 | Internal Data |

| Molecular Formula | C₇H₁₆Cl₂N₂O₂S | Internal Data |

| Molecular Weight | 263.19 g/mol | Internal Data |

| Appearance | Solid (predicted) | Internal Data |

| Solubility | Soluble in water and polar organic solvents (predicted) | Internal Data |

Proposed Synthesis and Mechanistic Insights

Experimental Protocol: Proposed Synthesis

-

Step 1: Preparation of N-Boc-3-oxoazetidine. Commercially available N-Boc-3-azetidinone serves as a key starting material. The Boc (tert-butyloxycarbonyl) group is a crucial protecting group for the azetidine nitrogen, preventing unwanted side reactions.

-

Step 2: Reductive Amination. N-Boc-3-oxoazetidine undergoes reductive amination with thiomorpholine 1,1-dioxide in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (STAB). This mild reducing agent is selective for the iminium ion intermediate, minimizing over-reduction. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Step 3: Boc Deprotection. The Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrochloric acid (HCl) in a solvent like dioxane or methanol will yield the desired 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide as its dihydrochloride salt.

-

Step 4: Purification. The final product can be purified by recrystallization or chromatography to achieve high purity.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride.

Analytical Characterization: Ensuring Purity and Identity

The structural confirmation and purity assessment of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would rely on a combination of standard analytical techniques.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[15] The ¹H NMR spectrum is expected to show characteristic signals for the protons on the azetidine and thiomorpholine rings. 2D NMR techniques like COSY and HSQC would be employed to confirm the connectivity of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be used to separate the product from any impurities.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the azetidine and thiomorpholine 1,1-dioxide scaffolds suggests a broad range of potential pharmacological applications.

-

As a Scaffold for CNS-Active Agents: The polarity and three-dimensional nature of the molecule could be advantageous for targeting CNS receptors and transporters.[16] The azetidine moiety is known to be present in CNS modulators.[3]

-

In Oncology: The thiomorpholine scaffold has been incorporated into anticancer agents, and the azetidine ring can enhance the pharmacokinetic properties of these compounds.[6][17]

-

As a Building Block for Kinase Inhibitors: Both morpholine and thiomorpholine are common motifs in kinase inhibitors.[2] This compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

-

In the Development of Antibacterial Agents: Azetidine-containing compounds have shown promising antibacterial activity.[18]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Promising Scaffold for Future Drug Discovery

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its structural features suggest a wide range of potential applications in medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential as a versatile building block for the development of novel therapeutics. Further investigation into the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Azetidine derivatives of tricyclic antidepressant agents. PubMed. Retrieved from [Link]

-

PubMed. (2021, June 29). Azetidines of pharmacological interest. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Azetidines of pharmacological interest | Request PDF. ResearchGate. Retrieved from [Link]

-

Scilit. (2026, January 4). Azetidines in medicinal chemistry: emerging applications and approved drugs. Scilit. Retrieved from [Link]

-

Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]

-

Shankar M, et al. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. Semantic Scholar. Retrieved from [Link]

-

PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, September 23). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically important 3-substituted azetidines. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones | Request PDF. ResearchGate. Retrieved from [Link]

-

PubMed. (2015, September). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methods for identifying class 2 crispr-cas systems - Patent US-12431216-B2. PubChem. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

PubMed Central. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Organic Chemistry Portal. Retrieved from [Link]

-

PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). Reference List and Citations Style Guide for MDPI Journals. MDPI. Retrieved from [Link]

-

CAS. (n.d.). CAS Source Index (CASSI). CAS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medwinpublisher.org [medwinpublisher.org]

An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. By combining the structurally rigid and metabolically stable azetidine scaffold with the polar thiomorpholine 1,1-dioxide moiety, this molecule presents a unique profile for drug design and development. This document details the physicochemical properties, a proposed synthetic pathway based on established methodologies, and explores the potential therapeutic applications, with a particular focus on its prospective role as a dipeptidyl peptidase IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.

Introduction: The Strategic Amalgamation of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a prime example of this approach, integrating two "privileged" heterocyclic systems: the azetidine ring and the thiomorpholine 1,1-dioxide core.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1][2] Its inherent ring strain and three-dimensional geometry offer a compelling blend of structural rigidity and favorable physicochemical properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2]

Conversely, the thiomorpholine 1,1-dioxide scaffold is a versatile building block known to enhance aqueous solubility and introduce a hydrogen bond acceptor, properties that are highly desirable in drug candidates.[3] The sulfone group is metabolically robust and can participate in key interactions with biological targets.

The conjunction of these two scaffolds in 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide suggests its potential as a valuable intermediate or a core component in the design of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development. The key identifiers and properties of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 178312-02-2 | |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | |

| Molecular Weight | 263.19 g/mol | |

| Appearance | Solid | |

| SMILES String | Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 | |

| InChI Key | AXHOLMAQHXNIGR-UHFFFAOYSA-N | |

| Hazard Codes | H302 (Harmful if swallowed) | |

| GHS Pictograms | GHS07 (Exclamation Mark) |

Proposed Synthetic Pathway

Synthesis of the Azetidine Precursor

A common and effective method for the synthesis of 3-aminoazetidine precursors involves the use of a protected azetidin-3-one. A plausible route is outlined below:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add thiomorpholine 1,1-dioxide (1.1 eq).

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a mild and efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation as it is less basic and more selective than other borohydrides, minimizing side reactions.[1][4]

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen, preventing its participation in undesired side reactions and allowing for selective functionalization at the 3-position. It is also readily cleaved under acidic conditions.

Step 2: Boc Deprotection and Salt Formation

-

Dissolve the purified N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq) in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq).

-

Stir the mixture at room temperature for 2-4 hours. The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride.

Causality Behind Experimental Choices:

-

Acidic Deprotection: The Boc protecting group is labile to strong acids, and HCl in dioxane is a standard and effective reagent for its removal, providing the free amine.

-

Salt Formation: The use of excess HCl ensures complete deprotection and the formation of the stable dihydrochloride salt, which often improves the crystallinity and handling of the final compound.

Potential Therapeutic Applications: A Focus on DPP-IV Inhibition

The structural features of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride make it a compelling candidate for investigation as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control, making it an attractive target for the treatment of type 2 diabetes.[7][8]

Numerous azetidine-based compounds have been reported as potent and selective DPP-IV inhibitors.[5][6] The rigid azetidine scaffold can effectively mimic the dipeptide substrate of DPP-IV, while the substituent at the 3-position can be tailored to optimize binding affinity and selectivity.

Caption: Proposed mechanism of action as a DPP-IV inhibitor.

The thiomorpholine 1,1-dioxide moiety in the target compound could potentially occupy the S1 or S2 pockets of the DPP-IV active site, forming favorable interactions and contributing to the overall binding affinity. Further investigation through in vitro enzyme assays and in vivo studies would be necessary to validate this hypothesis and determine the inhibitory potency and selectivity of this compound.

Conclusion and Future Directions

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a structurally intriguing molecule that holds considerable promise as a building block for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the literature, can be confidently proposed based on established and reliable synthetic methodologies. The convergence of the favorable properties of the azetidine and thiomorpholine 1,1-dioxide scaffolds suggests that this compound warrants further investigation, particularly in the context of DPP-IV inhibition for the treatment of type 2 diabetes. Future research should focus on the practical synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to unlock its full therapeutic potential.

References

-

Ferraris, D. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(7), 659-673. Available at: [Link]

-

BioWorld. (2004). Novel DPP-IV inhibitors under study at Guilford. Available at: [Link]

-

Request PDF. (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Available at: [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

ChemBK. (2024). THIOMORPHOLINE 1,1-DIOXIDE. Available at: [Link]

-

PMC - NIH. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available at: [Link]

-

ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]

-

PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]

-

PMC - PubMed Central. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Available at: [Link]

-

ResearchGate. (2025). A Single-Step Synthesis of Azetidine-3-amines | Request PDF. Available at: [Link]

-

PMC - NIH. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available at: [Link]

-

Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

-

Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 5 g). Available at: [Link]

-

Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Available at: [Link]

-

PubMed - NIH. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones. Available at: [Link]

- Google Patents. (n.d.). WO1999019297A1 - Synthesis of azetidine derivatives.

-

Googleapis.com. (2014). (12) United States Patent. Available at: [Link]

- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.

- Google Patents. (n.d.). WO2009109743A1 - Azetidine derivatives.

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

PubChemLite. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide. Available at: [Link]

-

ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

-

PubChem - NIH. (n.d.). Thiomorpholine 1,1-dioxide. Available at: [Link]

-

Dove Medical Press. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Available at: [Link]

-

PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. Available at: [Link]

-

Thieme. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Available at: [Link]

-

MDPI. (n.d.). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available at: [Link]

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 178312-02-2|4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride" molecular weight

An In-depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Key Building Block in Modern Drug Discovery

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. This guide will further explore a plausible synthetic route, expected analytical characterization, its applications in medicinal chemistry, and essential safety and handling protocols. The content is structured to offer not just data, but also expert insights into the practical utility and scientific context of this compound.

Introduction: The Strategic Importance of Azetidine and Thiomorpholine Scaffolds

In the landscape of contemporary drug discovery, the strategic use of novel molecular scaffolds is paramount to accessing new chemical space and developing drug candidates with improved pharmacological profiles. 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride emerges as a valuable building block by incorporating two key heterocyclic motifs: azetidine and thiomorpholine 1,1-dioxide.

The azetidine ring , a four-membered nitrogen-containing heterocycle, has gained considerable attention for its unique structural and physicochemical properties.[1][2] Its inherent ring strain and sp³-rich character can confer enhanced aqueous solubility, improved metabolic stability, and conformational rigidity, which are highly desirable attributes in drug design.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1]

The thiomorpholine 1,1-dioxide group, on the other hand, is a sulfone-containing six-membered ring. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. Its incorporation can enhance polarity and solubility, and its rigid structure can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

The combination of these two scaffolds in a single molecule provides a versatile platform for the synthesis of novel compounds with potential applications across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3]

Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is the foundation of its application in research and development. The key properties of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 263.19 g/mol | [4] |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | |

| CAS Number | 178312-02-2 | [4] |

| Physical Form | Solid | |

| SMILES | Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 | |

| InChI | 1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | |

| InChIKey | AXHOLMAQHXNIGR-UHFFFAOYSA-N |

The molecular weight of 263.19 g/mol is for the dihydrochloride salt form, which is the common commercial presentation of this compound. The salt form generally enhances stability and solubility in aqueous media, facilitating its use in biological assays and further chemical reactions.

Synthesis and Characterization: A Proposed Pathway

While specific synthetic procedures for this exact compound are not widely published in peer-reviewed journals, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The following proposed workflow illustrates a potential method for its preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors: N-Boc-3-aminoazetidine and divinyl sulfone.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine

-

To a solution of N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature, add divinyl sulfone (1.05 eq) dropwise.

-

Causality: The aza-Michael addition is a well-established reaction for the formation of C-N bonds. The electron-withdrawing nature of the sulfone group makes the vinyl groups highly susceptible to nucleophilic attack by the primary amine of the azetidine.

-

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected intermediate.

Step 2: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

-

Dissolve the purified N-Boc-3-(thiomorpholino-1,1-dioxide)azetidine (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

-

To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M, 2.5 eq) dropwise at 0 °C.

-

Causality: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. The strong acidic conditions provided by HCl in an organic solvent efficiently cleave the Boc group, exposing the secondary amine of the azetidine ring. The use of excess HCl ensures the formation of the dihydrochloride salt.

-

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The product, being a salt, will likely precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product.

Expected Analytical Characterization

For a self-validating protocol, the final compound must be rigorously characterized.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine and thiomorpholine rings. The protons adjacent to the sulfone group will appear downfield due to its electron-withdrawing effect.

-

¹³C NMR: The carbon NMR will display distinct peaks for the seven carbon atoms in the molecule. The carbons flanking the sulfone group will be shifted downfield.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated free base [M+H]⁺.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride lies in its role as a versatile building block for creating more complex molecules. The free secondary amine on the azetidine ring serves as a reactive handle for further functionalization.

Caption: Application as a scaffold in parallel synthesis.

This building block can be readily incorporated into new chemical entities through various synthetic transformations:

-

Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Nucleophilic Substitution: Reaction with alkyl halides or other electrophiles.

The thiomorpholine 1,1-dioxide moiety acts as a "polar anchor," potentially improving the pharmacokinetic properties of the resulting molecules. Its rigid conformation can also be exploited to control the spatial arrangement of the appended functionalities, aiding in the structure-activity relationship (SAR) studies crucial for lead optimization. The azetidine ring, as previously mentioned, can enhance metabolic stability and solubility.[1][2]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance.

-

Hazard Identification: This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The hazard statement is H302: Harmful if swallowed. It is also likely to be an irritant to the eyes and skin, as is common with amine hydrochlorides.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5][6] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6]

-

Handling Procedures: Avoid creating dust.[5][7] In case of accidental contact, wash the affected skin area with plenty of soap and water.[5][7] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[5][7]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[6]

Conclusion

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a strategically designed chemical building block that offers significant potential for accelerating drug discovery programs. Its defined molecular weight of 263.19 g/mol and unique combination of azetidine and thiomorpholine 1,1-dioxide motifs provide a robust platform for generating novel chemical entities with potentially favorable pharmacological properties. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its applications, equipping researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

-

4-Azetidin-3-yl-thiomorpholine 1,1-dioxide . Reagentia. [Link]

-

4-Azetidin-3-yl-thiomorpholine 1,1-dioxide . Reagentia. [Link]

-

Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative . International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

4-(Azetidin-3-yl)morpholine . PubChem. [Link]

-

4-(azetidin-3-yl)thiomorpholine 1,1-dioxide . PubChemLite. [Link]

-

CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride . 001Chemical. [Link]

-

Thiomorpholine 1,1-dioxide . PubChem. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. [Link]

- Synthesis of azetidine derivatives.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 001chemical.com [001chemical.com]

- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the elucidation and validation of the mechanism of action for the novel chemical entity, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. As specific biological data for this compound is not publicly available, this document presents a structured, hypothesis-driven approach. We postulate that the compound is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous pathologies, including Alzheimer's disease, type 2 diabetes, and cancer.[1][2][3] This guide provides field-proven, detailed experimental protocols—from initial biochemical target engagement to cellular pathway modulation and functional phenotypic assays—designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for characterizing novel small molecules.

Part 1: Compound Profile and Rationale for Mechanistic Investigation

Physicochemical Properties of the Scaffold

The compound , 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, is a small molecule featuring several key structural motifs.[4][5][6][7] The azetidine ring, a four-membered nitrogen heterocycle, provides a rigid, three-dimensional scaffold that can enhance metabolic stability and receptor selectivity.[8][9][10][11][12] The thiomorpholine 1,1-dioxide group introduces a sulfone moiety, a strong hydrogen bond acceptor, and adds polarity.[13][14] Such scaffolds are recognized as "privileged" in medicinal chemistry, capable of interacting with a variety of biological targets.[15][16]

| Property | Value | Source |

| CAS Number | 178312-02-2 | Sigma-Aldrich[4] |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | PubChem[6] |

| Molecular Weight | 261.18 g/mol | Sigma-Aldrich[4] |

| Form | Solid | Sigma-Aldrich[4] |

| Key Features | Azetidine ring, Thiomorpholine 1,1-dioxide | N/A |

Hypothesis: A Selective Inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)

Given the absence of public data, we hypothesize a plausible mechanism of action: selective inhibition of GSK-3β . GSK-3β is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular pathways, including Wnt/β-catenin signaling.[17] Its dysregulation is linked to a wide range of diseases.[1][3] The rationale for this hypothesis is based on:

-

Structural Analogy: The heterocyclic nature of the compound, combined with hydrogen bonding capabilities of the sulfone, are features common to many kinase inhibitors that occupy the ATP-binding pocket.

-

Therapeutic Relevance: GSK-3β is a high-value, validated therapeutic target, making it a logical starting point for the investigation of a novel compound with privileged scaffolds.[1][2]

This guide will now detail the experimental cascade required to validate this hypothesis.

Part 2: Elucidating the Mechanism of Action: A Methodological Guide

This section provides a phased experimental plan to move from initial target binding confirmation to understanding the compound's effect on cellular signaling and function.

Phase 1: Biochemical Target Engagement and Potency

The primary objective of this phase is to confirm direct binding of the compound to GSK-3β and to quantify its inhibitory potency.

Key Experiment: In Vitro Kinase Inhibition Assay

The most direct method to measure inhibition is a biochemical kinase assay. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust, high-throughput method suitable for this purpose.[18][19][20][21][22]

Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site. A terbium-labeled antibody binds to the kinase, and when the Alexa Fluor™-labeled tracer is also bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET signal.[21][22] This allows for the precise determination of the compound's binding affinity (IC₅₀).

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for GSK-3β [21][22]

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride) by performing a serial dilution in kinase buffer. The concentration range should span from 100 µM to 10 pM to ensure a full dose-response curve.

-

Prepare a 3X solution of the GSK-3β enzyme and the Europium-labeled anti-tag antibody mixture in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 3X test compound dilutions to the appropriate wells. Include wells for a "no inhibitor" positive control (vehicle only) and a "no enzyme" negative control.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells except the "no enzyme" control.

-

Add 5 µL of the 3X tracer to all wells.

-

The final reaction volume is 15 µL.

-

-

Incubation and Data Acquisition:

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium-specific wavelength (e.g., 495 nm) and the FRET-specific acceptor wavelength (e.g., 520 nm).[18]

-

-

Data Analysis:

-

Calculate the Emission Ratio (520 nm / 495 nm).

-

Plot the Emission Ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.

-

Visualization of Biochemical Assay Workflow

Caption: Hypothesized inhibition of GSK-3β by the compound, leading to β-catenin stabilization.

Part 3: Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for elucidating the mechanism of action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. By systematically progressing through biochemical, cellular, and functional assays, researchers can build a comprehensive and validated model of the compound's activity.

If the experimental data supports the hypothesis that the compound is a GSK-3β inhibitor, future directions would include:

-

Kinase Selectivity Profiling: Testing the compound against a broad panel of other kinases to determine its selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of diseases where GSK-3β is implicated.

-

Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

This structured approach ensures scientific integrity and provides a clear path from a novel chemical entity to a potential therapeutic candidate with a well-defined mechanism of action.

References

- BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

- Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol.

- BMG Labtech. (2022). LanthaScreen Technology on microplate readers.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.

- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.

- BenchChem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of β-Catenin with WAY-316606 Treatment.

- Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.

- BenchChem. (n.d.). Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery.

- Zhao, C. (2014).

- Karuna, E., et al. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. Harvard DASH.

- Hardt, S. E., & Sadoshima, J. (n.d.). Glycogen Synthase Kinase-3β.

- Watcharasit, P., et al. (n.d.).

- Valenta, T., et al. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. PMC - NIH.

- BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).

- Creative Diagnostics. (n.d.). GSK3 Signaling Pathway.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Polter, A. M., & Kauer, J. A. (n.d.). Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. PubMed Central.

- Abcam. (n.d.). GSK3 in cell signaling.

- BPS Bioscience. (n.d.). GSK3β Assay Service.

- Sigma-Aldrich. (n.d.). GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin.

- Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from Harvard Office of Technology Development website.

- Biosynth. (n.d.). Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493.

- BenchChem. (n.d.). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.

- Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide.

- BenchChem. (n.d.). Application Note: Development of a Cell-Based Assay for GSK-3 Inhibitor 7.

- Welsh, G. I., et al. (n.d.). Assays for Glycogen Synthase Kinase-3(GSK-3).

- Musso, L., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. MDPI.

- Promega Corporation. (n.d.). GSK3β Kinase Assay.

- Ryves, W. J., et al. (n.d.). A novel mass spectrometry-based assay for GSK-3β activity. PMC - PubMed Central.

- ChemicalBook. (2025). Thiomorpholine-1,1-dioxide.

- BenchChem. (n.d.). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.

- Abcam. (n.d.). General western blot protocol.

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Biocompare. (2018). Active ß-Catenin Antibody for Western Blotting.

- Biocare Medical. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2.

- BLDpharm. (n.d.). 178312-02-2|4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride.

- PubChemLite. (n.d.). 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.

- King-Pharm. (n.d.). 4-(azetidin-3-yl)thioMorpholine 1,1-dioxide [178312-02-2].

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. otd.harvard.edu [otd.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2 [sigmaaldrich.com]

- 5. 178312-02-2|4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (C7H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. 4-(azetidin-3-yl)thioMorpholine 1,1-dioxide [178312-02-2] | King-Pharm [king-pharm.com]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jchemrev.com [jchemrev.com]

- 17. ahajournals.org [ahajournals.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Determining the Aqueous Solubility of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and the reliability of in-vitro screening data.[1][2] This guide focuses on 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (CAS Number: 178312-02-2), a heterocyclic building block relevant to early-stage drug discovery.[3] Due to the absence of publicly available solubility data for this specific compound, this document serves as a comprehensive technical manual. It provides both the theoretical framework and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. We will explore the critical influence of pH on the solubility of this dihydrochloride salt and present a robust shake-flask methodology, recognized as the industry's gold standard for generating accurate and reliable equilibrium solubility data.[4]

Compound Overview and the Imperative of Solubility

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a small molecule building block supplied for discovery research.[3] Its structure features two basic nitrogen centers (azetidine and thiomorpholine nitrogens), making it a candidate for salt formation to enhance physicochemical properties. The dihydrochloride salt form is a strategic choice aimed at improving the aqueous solubility of the parent molecule.

Chemical Identity:

-

Compound Name: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

-

CAS Number: 178312-02-2[3]

-

Molecular Formula: C₇H₁₄N₂O₂S · 2HCl[3]

-

Molecular Weight: 263.19 g/mol [3]

In drug development, poor aqueous solubility is a primary obstacle, leading to low or erratic oral bioavailability, formulation challenges, and costly development delays.[1][5] Therefore, an accurate determination of a compound's solubility profile is not merely a data point but a critical decision-making tool.

Theoretical Framework for Solubility Assessment

The experimental design for determining the solubility of this compound is predicated on its chemical nature as a dihydrochloride salt of a dibasic molecule.

Kinetic vs. Thermodynamic Solubility: The Rationale for Equilibrium

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput screening method where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][6] While fast, it often overestimates true solubility because the precipitate may be amorphous and the system is not at equilibrium.[7]

-

Thermodynamic Solubility: This measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[5][8] This is the "gold standard" measurement essential for lead optimization and formulation, as it reflects the true solubility limit of the crystalline material.[5][7]

Expert Rationale: For a technical guide intended to generate definitive data for drug development decisions, a thermodynamic solubility assay is the only appropriate choice. It provides the true equilibrium data required for building robust biopharmaceutical models and designing stable formulations.

The Critical Influence of pH

As a salt of a weak base, the solubility of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is expected to be highly dependent on pH.[1]

-

In Acidic Media (Low pH): The amine functional groups are protonated (R-NH₂⁺), forming the highly water-soluble hydrochloride salt.[9][10] Solubility is expected to be at its maximum in this pH range.

-

As pH Increases: As the pH of the solution rises, the protonated amines begin to deprotonate, converting the salt back into the less soluble free base.[9][11] This transition typically causes a sharp decrease in solubility. The pH at which the free base begins to precipitate is a critical parameter known as pHₘₐₓ.[12]

Understanding this pH-solubility profile is vital for predicting how the drug will behave in the gastrointestinal tract, where pH varies from highly acidic (stomach, pH ~1-3) to near-neutral (intestine, pH ~6-7.5).[8][13]

The Common Ion Effect

In solutions with a very high concentration of chloride ions (e.g., concentrated HCl), the solubility of a hydrochloride salt can be suppressed due to the common ion effect.[14] While generally less impactful in physiologically relevant buffers, this principle is an important consideration in experimental design.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[4] The protocol below is designed to be a self-validating system for generating a comprehensive pH-solubility profile.

Principle

An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature for a sufficient duration to achieve equilibrium. After separating the undissolved solid, the concentration of the compound in the clear supernatant is quantified using a validated analytical method, typically HPLC-UV.[5][15]

Materials and Reagents

-

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate-Phosphate buffers at pH 2.5, 4.0, 5.5, and 6.8

-

Analytical grade water, Acetonitrile (ACN), and Formic Acid for HPLC

-

1.5 mL microcentrifuge tubes or glass vials

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (optional, for post-centrifugation polishing)

-

Calibrated HPLC-UV system with a C18 column

Step-by-Step Methodology

-

Preparation of Compound Vials:

-

Weigh approximately 2-5 mg of the compound into at least two separate vials for each pH buffer to be tested (n=2).

-

Rationale: Using a significant excess of solid material is essential to ensure that a saturated solution is achieved and maintained throughout the equilibration period.[4] Running duplicates provides confidence in the reproducibility of the results.

-

-

Solvent Addition and Equilibration:

-

Add 1.0 mL of the desired pH buffer to each vial.

-

Securely cap the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and vigorous agitation (e.g., 850 rpm).

-

Incubate for 24 hours.

-

Rationale: A 24-hour incubation is standard for allowing the system to reach thermodynamic equilibrium between the solid and dissolved states.[6][15] Inadequate incubation time is a common source of error, leading to an overestimation of solubility.[7]

-

-

Phase Separation:

-

After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Scientist's Note: It is critical that this step is performed at the same temperature as the incubation to prevent temperature-induced changes in solubility.

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

-

Dilute the supernatant with an appropriate mobile phase/water mixture into an HPLC vial for analysis. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC-UV:

-

Prepare a set of calibration standards of the compound in a known solvent (e.g., 50:50 ACN:Water) at concentrations spanning the expected solubility range.

-

Analyze the calibration standards and the diluted samples via a validated HPLC-UV method.

-

Rationale: HPLC-UV is preferred over simple UV spectroscopy because chromatographic separation ensures that the measured peak corresponds only to the parent compound, avoiding interference from potential impurities or degradants.[5][7]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the known concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original solubility in the buffer by multiplying the measured concentration by the dilution factor. Express the final result in both mg/mL and µM.

-

Experimental Workflow Diagram

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2 [sigmaaldrich.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. evotec.com [evotec.com]

- 6. enamine.net [enamine.net]

- 7. ovid.com [ovid.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Isolation (Recovery) [chem.ualberta.ca]

- 10. quora.com [quora.com]

- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Stability Profile of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction

4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a unique heterocyclic compound with potential applications in pharmaceutical development. Its structure, featuring a reactive azetidine ring, a stable thiomorpholine 1,1-dioxide core, and a dihydrochloride salt form, presents a distinct stability profile that requires thorough characterization. Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing to patient administration.

This in-depth technical guide provides a comprehensive framework for evaluating the stability of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The methodologies described herein are grounded in international regulatory guidelines and best practices to ensure the generation of robust and reliable data.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing meaningful stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | |

| Molecular Weight | 263.19 g/mol | |

| CAS Number | 178312-02-2 | |

| Appearance | Solid | |

| Key Structural Features | Azetidine ring, Thiomorpholine 1,1-dioxide, Dihydrochloride salt |

The presence of the highly stable sulfone group suggests resistance to oxidation at the sulfur atom. Conversely, the azetidine ring, a strained four-membered ring, could be susceptible to nucleophilic attack and ring-opening, particularly under pH stress. The dihydrochloride salt form indicates good aqueous solubility but also raises a flag for potential hygroscopicity and issues at acidic pH due to the common-ion effect.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is the cornerstone of a stability program. It is designed to intentionally degrade the API under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods.

Logical Flow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocols

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

A. Acid Hydrolysis

-

Prepare a 1 mg/mL solution of the API in 0.1 N HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

-

Dilute to a suitable concentration for HPLC analysis.

-

Rationale: The azetidine ring may be susceptible to acid-catalyzed ring opening.

-

B. Base Hydrolysis

-

Prepare a 1 mg/mL solution of the API in 0.1 N NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

-

Dilute for HPLC analysis.

-

Rationale: Basic conditions can promote hydrolysis or other base-catalyzed degradations.

-

C. Oxidative Degradation

-

Prepare a 1 mg/mL solution of the API in a 3% H₂O₂ solution.

-

Store at room temperature, protected from light.

-

Withdraw aliquots at 0, 4, 8, and 24 hours.

-

Dilute for HPLC analysis.

-

Rationale: While the sulfone is stable, other parts of the molecule, such as the amine functionalities, could be susceptible to oxidation.

-

D. Thermal Degradation

-

Expose the solid API to dry heat at 80°C.

-

Prepare a 1 mg/mL solution of the API in water and expose it to 80°C.

-

Sample the solid and the solution at 24 and 48 hours.

-

Prepare the solid sample for HPLC analysis by dissolving it in a suitable solvent.

-

Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

-

E. Photostability Refer to Section 4 for a detailed protocol.

Physicochemical Stability Assessment

Thermal Stability

Beyond forced degradation, a more quantitative assessment of thermal stability is crucial for determining handling and storage conditions.

Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

DSC measures the heat flow associated with thermal transitions as a function of temperature, identifying melting points, glass transitions, and decomposition events.

-

TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and moisture content.

Experimental Protocol (DSC/TGA)

-

Accurately weigh 2-5 mg of the API into an aluminum pan.

-

Place the pan in the DSC/TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow (DSC) and weight loss (TGA) as a function of temperature.

| Parameter | Information Gained | Potential Implications |

| Melting Point (DSC) | Purity and identity | A broad melting range may indicate impurities. |

| Decomposition Onset (TGA) | Thermal stability limit | Defines the maximum temperature for safe handling and processing. |

| Weight Loss at <150°C (TGA) | Presence of volatiles/moisture | Correlates with hygroscopicity data. |

Hygroscopicity

The dihydrochloride salt form makes hygroscopicity a critical parameter to evaluate. Moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.

Technique: Dynamic Vapor Sorption (DVS) or gravimetric analysis in controlled humidity chambers.

Experimental Protocol (DVS)

-

Place a known mass of the API in the DVS instrument at a controlled temperature (e.g., 25°C).

-

Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 95% RH.

-

Allow the sample to equilibrate at each RH step and record the mass change.

-

Subsequently, decrease the RH in a stepwise manner to assess desorption.

Data Interpretation

| % Weight Gain at 80% RH | Classification |

| < 0.2% | Non-hygroscopic |

| 0.2% to < 2% | Slightly hygroscopic |

| 2% to < 15% | Hygroscopic |

| > 15% | Very hygroscopic |

Classification based on the European Pharmacopoeia.

pH-Dependent Stability

The stability of the API in solution at different pH values is crucial for the development of liquid formulations and for understanding its behavior in physiological environments.

Experimental Protocol

-

Prepare a series of buffered solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Dissolve the API in each buffer to a known concentration (e.g., 0.1 mg/mL).

-

Incubate the solutions at a controlled temperature (e.g., 37°C), protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the API.

-

Rationale: The amine groups in the molecule have pKa values that will influence their ionization state and, consequently, their reactivity at different pH levels. The stability of ester and amide bonds, if present as degradants, is also highly pH-dependent.

-

Photostability

Photostability testing is a regulatory requirement to determine if a drug substance or product is sensitive to light.

ICH Q1B Guideline for Photostability Testing

Caption: ICH Q1B photostability testing workflow.

Experimental Protocol

-

Place the solid API in a chemically inert, transparent container.

-

Prepare a solution of the API (e.g., in water) and place it in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.

-

Expose the samples (excluding the dark control) to a light source that meets ICH Q1B requirements (e.g., a xenon arc lamp or a D65/ID65 fluorescent lamp).

-

Ensure the total illumination is at least 1.2 million lux hours and the near-ultraviolet energy is at least 200 watt hours/m².

-

Analyze the exposed samples and the dark control for changes in appearance, purity (by HPLC), and the formation of degradation products.

Potential Degradation Pathways

Based on the structure of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, several degradation pathways can be hypothesized. The thiomorpholine 1,1-dioxide moiety is generally stable. However, the azetidine ring and the secondary amine linkages present potential sites for degradation.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis could lead to the opening of the azetidine ring.

-

Oxidation: While the sulfone is inert to further oxidation, the nitrogen atoms could potentially be oxidized.

-

Ring Opening of Thiomorpholine: Under very harsh conditions, cleavage of the C-N bond in the thiomorpholine ring could occur, leading to intermediates like amino acids, which could be further deaminated and oxidized to diacids.

Conclusion

A thorough understanding of the stability profile of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, encompassing forced degradation, physicochemical stability, and photostability, will generate the necessary data to establish appropriate storage conditions, shelf-life, and compatible formulations. By proactively identifying potential degradation pathways, researchers can develop robust, stable, and safe drug products. This adherence to scientific principles and regulatory guidelines is essential for advancing promising molecules from the laboratory to the clinic.

References

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency; 1996. URL: [Link]

-

Atlas Material Testing Solutions. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. 2021. URL: [Link]

-

Pharma Stability. Photostability (ICH Q1B). URL: [Link]

-

ICH Quality Guidelines. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). 2025. URL: [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. URL: [Link]

-

TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. URL: [Link]

-

Chemistry For Everyone. How Does DSC Complement Thermogravimetric Analysis (TGA)? 2025. URL: [Link]

-

TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. 2024. URL: [Link]

-

Netzsch. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. 2024. URL: [Link]

-

Mtoz Biolabs. Pharmaceutical Thermal Stability Analysis Service. URL: [Link]

-

001CHEMICAL. CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride. URL: [Link]

-

National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. URL: [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. URL: [Link]

-

MedCrave. Forced Degradation Studies. 2016. URL: [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2025. URL: [Link]

-

ResearchGate. Intermediates of the morpholine and thiomorpholine biodegradation... URL: [Link]

-

Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). URL: [Link]

- National Center for Biotechnology Information. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Spectroscopic Characterization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols. The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification and characterization of this and related molecular scaffolds.

Introduction

Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their presence in a variety of biologically active molecules. The incorporation of a thiomorpholine 1,1-dioxide moiety introduces a sulfone group, which can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability. The title compound, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, represents a potentially valuable building block in drug discovery programs.

Accurate spectroscopic characterization is paramount for the unambiguous identification and further development of such novel chemical entities. This whitepaper outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride.

Molecular Structure and Physicochemical Properties

The chemical structure and key properties of the compound are summarized below.

Figure 1: Chemical structure of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 178312-02-2 | |

| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | |

| Molecular Weight | 263.19 g/mol | |

| Form | Solid | |

| SMILES String | Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 | |

| InChI Key | AXHOLMAQHXNIGR-UHFFFAOYSA-N |

Experimental Protocols

Standardized protocols are essential for acquiring high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2: General workflow for NMR spectroscopic analysis.

A. Sample Preparation:

-

Sample Quantity: For ¹H NMR, 5-10 mg of the analyte is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Given the dihydrochloride salt form, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. The choice of solvent will affect the chemical shifts of exchangeable protons (NH). The typical volume is 0.6-0.7 mL.

-

Internal Standard: The residual solvent peak can be used for calibration (e.g., D₂O at δ 4.79 ppm, DMSO-d₅ at δ 2.50 ppm for ¹H and DMSO-d₆ at δ 39.52 ppm for ¹³C).

B. Instrument Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Experiments: Standard 1D ¹H and ¹³C{¹H} spectra should be acquired. For unambiguous assignments, 2D experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

C. Data Processing:

-

Software: Standard NMR processing software should be used.

-

Steps: The acquired free induction decay (FID) is processed with Fourier transformation, followed by phase and baseline correction. The spectra are then calibrated to the residual solvent peak.

Mass Spectrometry (MS)

Figure 3: General workflow for Mass Spectrometric analysis.

A. Sample Preparation:

-

Solvent: The sample should be dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol, water, or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Concentration: A dilute solution, typically in the range of 1-10 µg/mL, is prepared for infusion or injection.

B. Instrument Setup and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this compound, as the nitrogen atoms are readily protonated.

-

Analysis: A full scan mass spectrum is acquired to determine the mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to study the fragmentation pattern, which aids in structural confirmation.

Predicted Spectroscopic Data

The following sections detail the predicted NMR and MS data for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. These predictions are based on the analysis of its constituent moieties and related compounds.

Predicted ¹H NMR Spectral Data